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Compound of Interest

Compound Name: N-Boc-2-Amino-5-bromothiazole

Cat. No.: B153047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data for the compound N-Boc-2-amino-5-bromothiazole
(CAS No: 405939-39-1). This document is intended to be a valuable resource for researchers

and professionals involved in the synthesis, characterization, and application of this and related

heterocyclic compounds.

Compound Information
Property Value

Chemical Name tert-butyl (5-bromothiazol-2-yl)carbamate

CAS Number 405939-39-1

Molecular Formula C₈H₁₁BrN₂O₂S

Molecular Weight 279.15 g/mol

Melting Point 149 °C

NMR Spectroscopic Data
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Precise, experimentally verified NMR data for N-Boc-2-amino-5-bromothiazole is not readily

available in the public domain. However, based on the analysis of the closely related analogue,

tert-butyl thiazol-2-ylcarbamate, the following are the expected chemical shifts.

¹H NMR Data (Estimated)

Proton
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Notes

Thiazole-H ~7.5 - 7.7 Singlet (s) N/A
The proton on

the thiazole ring.

Boc (-C(CH₃)₃) ~1.52 Singlet (s) N/A

The nine

equivalent

protons of the

Boc group.

NH Variable Broad Singlet N/A

Position can vary

depending on

solvent and

concentration.

¹³C NMR Data (Estimated)
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Carbon Chemical Shift (δ, ppm) Notes

Thiazole C=N ~160 - 162
Carbon atom of the imine

group in the thiazole ring.

Boc C=O ~152 - 154
Carbonyl carbon of the Boc

protecting group.

Thiazole C-Br ~105 - 108
Carbon atom attached to the

bromine.

Thiazole C-H ~115 - 117
Carbon atom attached to the

proton.

Boc C(CH₃)₃ (quaternary) ~82 - 84
Quaternary carbon of the tert-

butyl group.

Boc C(CH₃)₃ (methyl) ~28.3
Carbon atoms of the three

methyl groups.

Mass Spectrometry Data
Mass spectrometry of N-Boc-2-amino-5-bromothiazole is expected to show a characteristic

isotopic pattern due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br

and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M and M+2) of

almost equal intensity for the molecular ion and any fragments containing the bromine atom.

Expected Molecular Ion Peaks
Ion m/z (calculated) Notes

[M]⁺ 277.9725
Corresponding to the ⁷⁹Br

isotope.

[M+2]⁺ 279.9704
Corresponding to the ⁸¹Br

isotope.

Expected Fragmentation Pattern
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The fragmentation of N-Boc-2-amino-5-bromothiazole under mass spectrometry is expected

to follow pathways typical for Boc-protected amines.

Fragment Ion Loss Expected m/z Notes

[M - 57]⁺ C₄H₉ (tert-butyl) 221 / 223
Loss of the tert-butyl

group.

[M - 56]⁺ C₄H₈ (isobutylene) 222 / 224
Loss of isobutylene

via rearrangement.

[M - 101]⁺ C₅H₉O₂ (Boc group) 177 / 179
Loss of the entire Boc

protecting group.

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Weigh 10-20 mg of N-Boc-2-amino-5-bromothiazole and dissolve it in approximately 0.7

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32 scans.
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Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak should be used for calibration (CDCl₃: 7.26 ppm;

DMSO-d₆: 2.50 ppm).

¹³C NMR Acquisition:

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak should be used for calibration (CDCl₃: 77.16 ppm; DMSO-d₆:

39.52 ppm).

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of N-Boc-2-amino-5-bromothiazole at a concentration of

approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

If using electrospray ionization (ESI), it may be beneficial to add a small amount of formic

acid (0.1%) to the final solution to promote protonation.

ESI-MS Acquisition:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurements.
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Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's

recommendations.

Fragmentation (MS/MS): If fragmentation data is desired, perform collision-induced

dissociation (CID) on the molecular ion peaks (m/z 278 and 280).

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the characterization of a newly

synthesized compound like N-Boc-2-amino-5-bromothiazole.
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Synthesis & Purification

Spectroscopic & Spectrometric Analysis

NMR Data Interpretation MS Data Interpretation

Structure Confirmation

Synthesis of N-Boc-2-amino-5-bromothiazole

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy

Purity Check & Structural Elucidation

Mass Spectrometry

Molecular Weight Confirmation

¹H NMR:
- Chemical Shifts

- Multiplicities
- Coupling Constants

¹³C NMR:
- Chemical Shifts

Molecular Ion Peak:
- Confirm Molecular Weight

- Observe Br Isotope Pattern (M, M+2)

Fragmentation Pattern:
- Identify Key Fragments

- Confirm Functional Groups (e.g., Boc group)

Structure Confirmed

Click to download full resolution via product page

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Spectrometric
Analysis of N-Boc-2-Amino-5-bromothiazole]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b153047#n-boc-2-amino-5-bromothiazole-nmr-and-
mass-spectrometry-data]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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